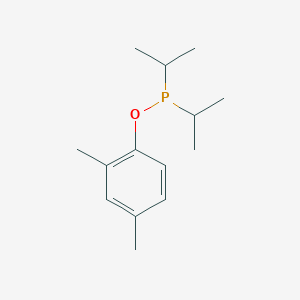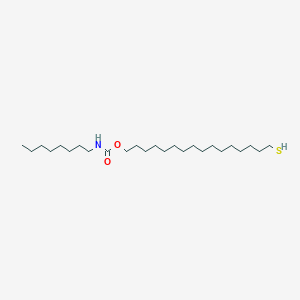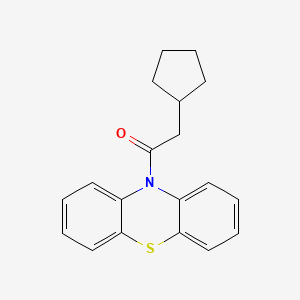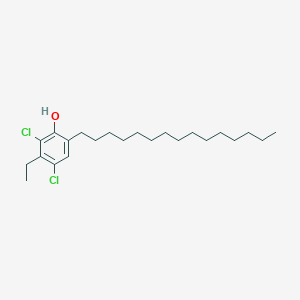![molecular formula C13H16N2O3 B12539798 N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide CAS No. 684271-21-4](/img/structure/B12539798.png)
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide is a compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse biological activities This compound, in particular, has a unique structure that includes an azepane ring, which is a seven-membered nitrogen-containing ring, and a benzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the use of high-temperature reactions between carboxylic acids and amines. for more functionalized molecules, milder conditions such as those mentioned above are preferred. The use of ultrasonic irradiation and green catalysts is becoming more common in industrial settings to improve efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antioxidant activities.
Industry: Used in the production of pharmaceuticals, plastics, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with quorum sensing, a process that bacteria use for communication and biofilm formation . This inhibition disrupts the signaling pathways, preventing the bacteria from coordinating their activities and forming biofilms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.
N’-(1,3-benzothiazol-2-yl)-arylamides: Studied for their antibacterial properties.
Uniqueness
N-[(3S)-1-Hydroxy-2-oxo-3-azepanyl]benzamide is unique due to the presence of the azepane ring, which is not commonly found in other benzamide derivatives
Propriétés
Numéro CAS |
684271-21-4 |
|---|---|
Formule moléculaire |
C13H16N2O3 |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
N-[(3S)-1-hydroxy-2-oxoazepan-3-yl]benzamide |
InChI |
InChI=1S/C13H16N2O3/c16-12(10-6-2-1-3-7-10)14-11-8-4-5-9-15(18)13(11)17/h1-3,6-7,11,18H,4-5,8-9H2,(H,14,16)/t11-/m0/s1 |
Clé InChI |
NKUQTJWWRAZBCN-NSHDSACASA-N |
SMILES isomérique |
C1CCN(C(=O)[C@H](C1)NC(=O)C2=CC=CC=C2)O |
SMILES canonique |
C1CCN(C(=O)C(C1)NC(=O)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,3'-(Benzylimino)bis[N-(2-aminoethyl)propanamide]](/img/structure/B12539730.png)

![3-Methyl-5-phenyl-[1,2]oxazolo[4,5-c]quinolin-4-one](/img/structure/B12539737.png)



![({2-[6-(Butylamino)-9H-purin-9-yl]ethoxy}methyl)phosphonic acid](/img/structure/B12539763.png)





